1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes, offering mild conditions and broad substrate scope .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic applications due to its ability to modulate biological pathways.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of D-amino acid oxidase, it prevents the oxidative deamination of D-amino acids, thereby protecting cells from oxidative stress . The compound may also interact with other enzymes and receptors, modulating various biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with similar structural features.
3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid: A related compound used in the synthesis of herbicides.
Uniqueness
1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylic acid is unique due to its specific sulfamoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H7N3O4S |
---|---|
Molecular Weight |
205.19 g/mol |
IUPAC Name |
2-methyl-5-sulfamoylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H7N3O4S/c1-8-3(5(9)10)2-4(7-8)13(6,11)12/h2H,1H3,(H,9,10)(H2,6,11,12) |
InChI Key |
MOHRIZHPTOLBDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
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